

Overview of Characterized NLRP3 Inhibitors

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Compound Focus: Nlrp3-IN-6

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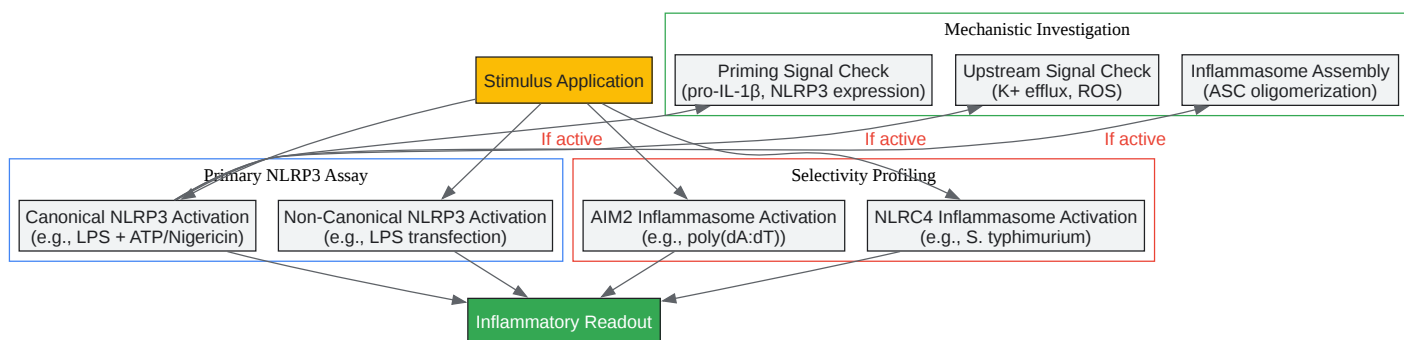
The table below summarizes several prominent NLRP3 inhibitors based on current research, detailing their known targets and mechanisms.

Inhibitor Name	Primary Molecular Target	Known Mechanism of Action	Selectivity Profile (against other inflammasomes)	Key Supporting Experimental Data
MCC950 [1]	NLRP3 NACHT domain [2] [3]	Binds to and inhibits the ATP-hydrolysis activity of the NLRP3 NACHT domain, blocking NLRP3 oligomerization [2] [1].	Selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes [1].	In vitro IL-1 β inhibition (IC50 ~7.5 nM); efficacy in EAE and CAPS mouse models [1].
CY-09 [2] [4]	NLRP3 NACHT domain [2] [4]	Directly binds to the ATP-binding site (Walker A motif) in the NACHT domain, acting as a covalent modifier to inhibit ATPase activity [4].	Direct NLRP3 inhibitor; stated as specific in research [5].	Inhibits NLRP3 ATPase activity; reduces IL-1 β in mouse BMDMs (IC50 ~6 μ M) and human gout patient cells [2] [4].
Rociletinib (ROC) [5]	NEK7 [5]	Covalently binds to cysteine 79 of NEK7, inhibiting the NLRP3-NEK7 interaction and subsequent	Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes [5].	Inhibits IL-1 β release (IC50 ~0.47 μ M for MSU); blocks ASC speck formation; efficacy in type 2

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		inflammasome assembly [5].		diabetes mouse model [5].
Tubastatin A (TBA) [6]	HDAC6 [6]	Pharmacological inhibition of HDAC6 deacetylase activity, attenuating NLRP3 inflammasome activation, potentially via peroxiredoxin 2 (Prx2) acetylation [6].	Acts upstream of NLRP3; not a direct NLRP3 protein inhibitor.	Reduces NLRP3, caspase-1 p20, and mature IL-1 β in Parkinson's disease cell and mouse models [6].

Core Experimental Pathways for Profiling

The specificity of an NLRP3 inhibitor is typically established through a series of key experiments. The diagram below outlines a core workflow for assessing inhibitor specificity and mechanism.



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Based on the literature, here are detailed methodologies for the key experiments cited in the table and diagram:

- **Cell-based IL-1 β Release Assay:** This is a standard functional assay. Primary cells like Bone Marrow-Derived Macrophages (BMDMs) or human PBMCs are primed with LPS to induce pro-IL-1 β and NLRP3 expression. After pre-treatment with the inhibitor, a second signal (e.g., ATP, nigericin, MSU crystals) is applied to activate the NLRP3 inflammasome. The cell culture supernatant is then collected, and the amount of mature IL-1 β is quantified using ELISA [5] [1]. The IC₅₀ value is calculated from dose-response curves.
- **Selectivity Profiling Against Other Inflammasomes:** To confirm specificity for NLRP3, the same cell models are activated specifically for other inflammasomes. For example, transfection of double-stranded DNA (e.g., poly(dA:dT)) activates the AIM2 inflammasome, while infection with *Salmonella typhimurium* activates the NLRC4 inflammasome [5]. A selective NLRP3 inhibitor will block IL-1 β release and caspase-1 cleavage in response to NLRP3 activators but will not affect the response to AIM2 or NLRC4 activators.
- **Assessment of Inflammasome Assembly (ASC Speck Formation):** This is a key microscopic assay. Cells stably expressing a fluorescently tagged ASC protein are primed and stimulated. Upon activation, ASC oligomerizes into a single large perinuclear structure called a "speck." Cells are pre-treated with the inhibitor, and the percentage of cells containing ASC specks is quantified by fluorescence microscopy. Inhibitors that target the assembly step (like Rociletinib) will significantly reduce speck formation [5].
- **Target Engagement and Binding Studies:** Techniques like **Drug Affinity Responsive Target Stability (DARTS)** can be used. This method exploits the principle that a small molecule binding to a protein can stabilize it and protect it from proteolysis. Cell lysates are incubated with the inhibitor or control, followed by treatment with a nonspecific protease (e.g., pronase). The stabilized target protein (like NEK7 for Rociletinib) is then detected by western blotting [5]. More direct binding can be confirmed using **Microscale Thermophoresis (MST)** or **Isothermal Titration Calorimetry (ITC)** with purified proteins [5].

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